molecular formula C22H19BrN2O5 B11559199 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11559199
M. Wt: 471.3 g/mol
InChI Key: REABNYMMHMFEOK-WYMPLXKRSA-N
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Description

4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a bromine atom, a furan ring, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,6-dimethylphenoxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazinylidene intermediate.

    Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Coupling with furan-2-carboxylic acid: The brominated intermediate is then coupled with furan-2-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the hydrazinylidene group can lead to the formation of corresponding hydrazine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl furan-2-carboxylates.

Scientific Research Applications

4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or topoisomerase in the case of anticancer activity.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the p53 pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to its combination of a bromine atom, a furan ring, and a hydrazinylidene group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H19BrN2O5

Molecular Weight

471.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H19BrN2O5/c1-14-5-3-6-15(2)21(14)29-13-20(26)25-24-12-16-11-17(23)8-9-18(16)30-22(27)19-7-4-10-28-19/h3-12H,13H2,1-2H3,(H,25,26)/b24-12+

InChI Key

REABNYMMHMFEOK-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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